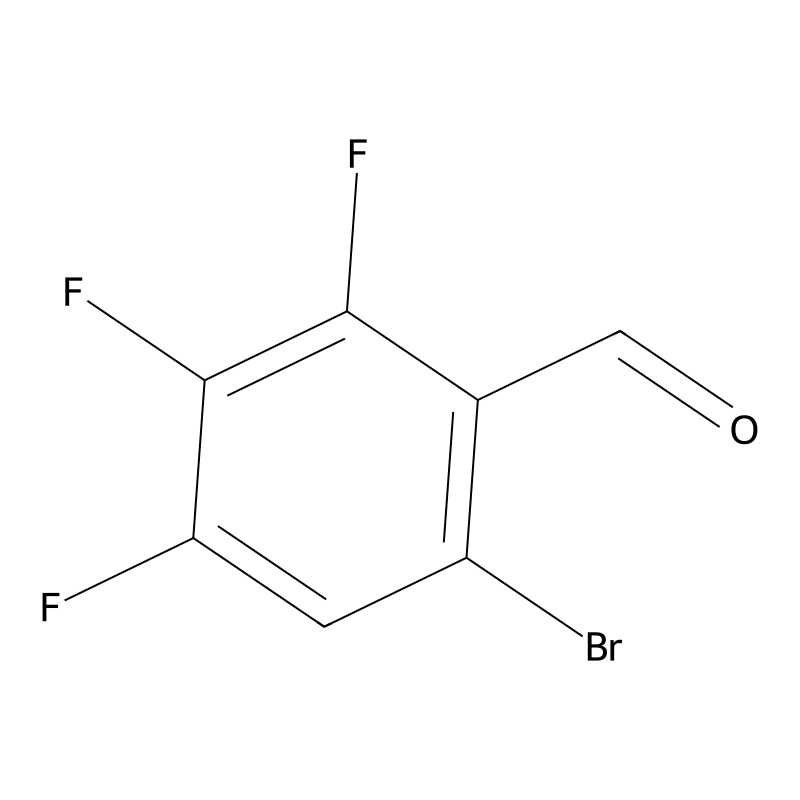6-Bromo-2,3,4-trifluorobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
6-Bromo-2,3,4-trifluorobenzaldehyde is a relatively new organic compound, first synthesized and characterized in 2008 by Xu et al. []. The reported synthetic route involves the bromination of 2,3,4-trifluorobenzaldehyde with N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. The product was purified and characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [].
Potential Applications:
While there is limited published research directly exploring the applications of 6-bromo-2,3,4-trifluorobenzaldehyde, its chemical structure suggests potential uses in several research areas:
- Medicinal Chemistry: The presence of the bromine and trifluoromethyl groups can influence the biological properties of the molecule, making it a potential candidate for drug discovery efforts. However, there are currently no reported studies investigating its biological activity or potential as a drug lead.
- Material Science: Fluorinated aromatic compounds are often used in the development of new materials with desirable properties, such as improved thermal stability, chemical resistance, and specific functionalities. 6-Bromo-2,3,4-trifluorobenzaldehyde could potentially be incorporated into the design of novel materials, but further research is needed to explore its suitability for this purpose.
- Organic Synthesis: The aldehyde functional group allows for further chemical transformations, potentially making 6-bromo-2,3,4-trifluorobenzaldehyde a valuable intermediate for the synthesis of more complex molecules. However, specific examples of its use in organic synthesis haven't been reported yet.
6-Bromo-2,3,4-trifluorobenzaldehyde is an organic compound with the molecular formula CHBrFO. It is classified as a substituted benzaldehyde, distinguished by the presence of one bromine atom and three fluorine atoms on the benzene ring. This unique substitution pattern contributes to its distinctive chemical properties, making it valuable in various chemical syntheses and research applications. The compound is recognized for its reactivity and is often utilized as a building block in organic chemistry and pharmaceutical development.
There is no known biological function or mechanism of action for 6-Bromo-2,3,4-trifluorobenzaldehyde.
- Moderate to high irritation to skin and eyes.
- Potential respiratory issues upon inhalation.
- Combustible organic compound.
Similar Compounds: Comparison
Several compounds share structural similarities with 6-Bromo-2,3,4-trifluorobenzaldehyde. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3,5,6-Tetrafluorobenzaldehyde | CHFO | Contains four fluorine atoms; lacks bromine |
| 4-(Trifluoromethyl)benzaldehyde | CHFO | Features a trifluoromethyl group instead of bromine |
| 3,6-Dibromo-2-fluorobenzaldehyde | CHBrF | Contains two bromine atoms; different reactivity |
Uniqueness
The uniqueness of 6-Bromo-2,3,4-trifluorobenzaldehyde lies in its specific substitution pattern that imparts distinct electronic and steric properties. This characteristic enhances its utility in selective
The biological activity of 6-Bromo-2,3,4-trifluorobenzaldehyde has been explored in various studies. Its unique electronic properties, derived from the electron-withdrawing effects of the bromine and fluorine substituents, enable it to interact with biological targets effectively. This compound is being investigated for its potential applications in drug development and as a precursor for active pharmaceutical ingredients. Furthermore, it may play a role in enzyme interactions and metabolic pathways within biological systems.
The synthesis of 6-Bromo-2,3,4-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. A common synthetic route includes:
- Bromination: Bromination of 2,3,4-trifluorobenzaldehyde using bromine or a brominating agent.
- Reaction Conditions: The reaction is conducted under controlled conditions in an inert atmosphere to minimize side reactions.
Industrial production follows similar methodologies but on a larger scale, utilizing high-purity reagents and optimized conditions to maximize yield and purity. Purification techniques such as crystallization or distillation are employed post-synthesis.
6-Bromo-2,3,4-trifluorobenzaldehyde has diverse applications across various fields:
- Chemistry: Serves as a key building block in synthesizing complex organic molecules and pharmaceuticals.
- Biology: Utilized in studies related to enzyme interactions and metabolic pathways.
- Medicine: Investigated for potential use in drug development.
- Industry: Employed in producing agrochemicals, dyes, and specialty chemicals.
Research into the interaction mechanisms of 6-Bromo-2,3,4-trifluorobenzaldehyde indicates that its reactivity is influenced by the electron-withdrawing nature of its substituents. This property allows it to engage favorably with various molecular targets. Studies often focus on its role as an intermediate in
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








